molecular formula C15H15NO3 B5883357 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide

Cat. No. B5883357
M. Wt: 257.28 g/mol
InChI Key: IYZFIIWWCNOIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide, also known as Triclosan, is a broad-spectrum antimicrobial agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Triclosan has been proven to be effective against a wide range of bacteria, fungi, and viruses. However, its use has been controversial due to its potential impact on the environment and human health.

Mechanism of Action

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane and leads to bacterial death. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been shown to disrupt the cell membrane of fungi and viruses, making it effective against a wide range of microorganisms.
Biochemical and physiological effects:
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have both positive and negative effects on human health. It has been shown to have anti-inflammatory properties and can reduce gingivitis and plaque in toothpaste. However, it has also been shown to disrupt hormone regulation and affect the immune system. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been detected in human breast milk, urine, and blood, raising concerns about its potential impact on human health.

Advantages and Limitations for Lab Experiments

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and ease of use. However, its use has been limited by its potential impact on the environment and human health. In addition, its effectiveness may be reduced by the development of bacterial resistance over time.

Future Directions

Future research on 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide should focus on developing alternative antimicrobial agents that are more environmentally friendly and have fewer potential health risks. Studies should also be conducted to assess the long-term impact of 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide on human health and the environment. Furthermore, research should be conducted to determine the optimal concentration of 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide for use in personal care products to minimize its potential impact on human health and the environment.

Synthesis Methods

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide can be synthesized by the reaction of 2,4-dichlorophenol with sodium hydroxide and paraformaldehyde, followed by the reaction of the resulting product with N-phenylacetamide. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Scientific Research Applications

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a positive control in microbiology experiments to test the efficacy of other antimicrobial agents. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been used in environmental studies to assess its impact on aquatic life and the environment.

properties

IUPAC Name

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-9,17H,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZFIIWWCNOIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide

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